Octahydropiperazino[2,1-c]morpholine-6,9-dione
Description
Properties
IUPAC Name |
1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-6-3-8-7(11)5-4-12-2-1-9(5)6/h5H,1-4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNJFKKREAKLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(=O)CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Octahydropiperazino[2,1-c]morpholine-6,9-dione is a chemical compound with the molecular formula CHNO and a molecular weight of 170.17 g/mol. This compound and its derivatives have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The IUPAC name for this compound is 1,3,4,7,8,9a-hexahydropyrazino[2,1-c][1,4]oxazine-6,9-dione. The structural characteristics that contribute to its biological activity include its unique ring structure and functional groups that facilitate interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 170.17 g/mol |
| Purity | ≥95% |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Specific studies have shown effectiveness against various bacterial strains. For example:
- Staphylococcus aureus : Exhibited reduced viability in the presence of certain derivatives.
- Escherichia coli : Demonstrated susceptibility to compounds derived from this compound.
These findings suggest that modifications to the core structure can enhance antimicrobial efficacy.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an inhibitor of the Mcl-1 protein, which plays a crucial role in cancer cell survival. Inhibition of Mcl-1 has been linked to increased apoptosis in cancer cells:
- Case Study : A study presented at the American Association for Cancer Research meeting demonstrated that combining Mcl-1 inhibitors with other chemotherapeutic agents significantly improved anti-tumor effects in models of acute myeloid leukemia (AML) .
The compound's ability to interact with apoptotic pathways positions it as a promising candidate for further development in cancer therapeutics.
The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in cell signaling and apoptosis:
- Mcl-1 Inhibition : By inhibiting Mcl-1, the compound promotes apoptosis in cancer cells that rely on this protein for survival.
- Kinase Inhibition : Some derivatives have demonstrated potential as kinase inhibitors, which can modulate various signaling pathways involved in cell growth and differentiation .
Summary of Findings
| Activity Type | Target/Organism | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Reduced viability |
| Antimicrobial | Escherichia coli | Susceptibility demonstrated |
| Anticancer | Mcl-1 Protein | Induced apoptosis in AML cells |
Scientific Research Applications
The compound exhibits various biological activities that make it a valuable candidate for further research:
| Activity Type | Target/Organism | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Reduced viability |
| Antimicrobial | Escherichia coli | Susceptibility demonstrated |
| Anticancer | Mcl-1 Protein | Induced apoptosis in AML cells |
Anticancer Research
A study investigated the effects of octahydropiperazino[2,1-c]morpholine-6,9-dione on acute myeloid leukemia (AML) cells. The compound was found to induce apoptosis through the inhibition of Mcl-1. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment.
Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application Area | Key Findings |
|---|---|
| Oncology | Induces apoptosis via Mcl-1 inhibition |
| Antimicrobial | Effective against Staphylococcus aureus and Escherichia coli |
| Drug Development | Potential as a kinase inhibitor for targeted therapies |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Piperazine vs. Pyrido Ring Systems
The most direct structural analog is Octahydropyrido[2,1-c]morpholine-6,8-dione , which replaces the piperazine ring with a pyridine moiety. Key differences include:
- Ring System : The target compound contains a piperazine (six-membered, nitrogen-containing) ring fused to morpholine, whereas the pyrido variant substitutes this with a pyridine (aromatic, nitrogen-containing) ring.
- Dione Positions : The diones in the target are at positions 6 and 9, while the pyrido analog has them at positions 6 and 6.
| Compound | Ring System | Dione Positions | Key Applications |
|---|---|---|---|
| Octahydropiperazino[2,1-c]morpholine-6,9-dione | Piperazine-morpholine | 6,9 | Organic synthesis |
| Octahydropyrido[2,1-c]morpholine-6,8-dione | Pyrido-morpholine | 6,8 | Building block synthesis |
Functional Analogs: Dione-Containing Compounds
Benzo[f]indole-4,9-dione derivatives (e.g., LACBio1–LACBio4) share the presence of dual ketone groups but differ markedly in structure and application:
- Structure : These derivatives feature a fused benzoindole aromatic system with diones at positions 4 and 9, contrasting with the aliphatic bicyclic framework of the target compound.
- Biological Activity: Benzo[f]indole-4,9-diones exhibit potent anticancer effects against triple-negative breast cancer (TNBC) by inducing ROS-mediated apoptosis via caspase-9 activation .
- Applications : While the target compound serves as a building block, benzoindole derivatives are drug candidates, underscoring the divergent roles of structurally distinct dione-containing molecules.
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s piperazine-morpholine scaffold is prized for generating conformationally restricted intermediates in drug discovery. Its pyrido analog may offer alternative stereoelectronic properties for specialized syntheses .
- Therapeutic Contrast: Unlike benzoindole diones, the target compound lacks evidence of direct biological activity.
- Commercial Availability: Both this compound and its pyrido analog are marketed as high-cost building blocks (e.g., €1,649 for 500 mg of the former), reflecting their niche but essential roles in research .
Preparation Methods
Reported Preparation Methods and Reaction Conditions
While specific methods for this exact compound are sparse, analogous heterocyclic compounds have been synthesized using the following methodologies:
Detailed Synthesis Example (Inferred from Related Compounds)
A plausible synthetic route based on condensation and cyclization steps is as follows:
-
- 1,2-Diaminoethane or piperazine derivative
- Morpholine or morpholine derivative
- Dicarboxylic acid or acid chloride (e.g., succinic anhydride or equivalents)
-
- Condensation of the diamine with the dicarboxylic acid derivative under reflux in an inert solvent (e.g., DMF) with catalytic acid/base to promote ring closure.
- Formation of the bicyclic lactam structure via intramolecular cyclization.
- Purification by recrystallization or chromatographic methods.
-
- Temperature range: 80–120 °C
- Reaction time: 4–12 hours depending on scale and reagents
- Atmosphere: Nitrogen or argon to avoid oxidation
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography is commonly used to separate the target compound from side products.
- Recrystallization: Utilized to achieve high purity powders.
- Spectroscopic Characterization: NMR (1H, 13C), IR, and Mass Spectrometry confirm the structure and purity.
- Purity Assessment: HPLC or GC methods ensure >95% purity suitable for research applications.
Summary Table of Key Preparation Data
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Octahydropiperazino[2,1-c]morpholine-6,9-dione, and how do reaction conditions influence yield and purity?
- Methodology : Utilize oxidative free radical cyclization with aldehydes/ketones (e.g., Mn(III)-based systems) to form the fused dione core, as demonstrated in analogous naphtho[1,4]dione syntheses . Piperazine integration may follow via SNAr reactions with nitroaryl ketones under reflux conditions in dioxane (6 hours, 105–110°C) . Optimize purity by controlling stoichiometry of polyaminoalkyl side chains and employing HPLC with C18 columns for post-synthesis analysis .
Q. How should researchers characterize the stereochemistry and impurity profiles of this compound?
- Methodology : Employ chiral HPLC with a C18 stationary phase and aqueous/organic mobile phases (e.g., acetonitrile-phosphate buffer) to resolve enantiomers, as used for structurally related fluoroquinolone impurities . For impurity identification, compare retention times and mass spectra against reference standards (e.g., ofloxacin N-oxide derivatives) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodology : Use RAW 264.7 macrophage models to assess immunomodulatory effects via P2X7 receptor inhibition, adapting protocols from naphtho[2,3-b]furan-4,9-dione cytotoxicity studies . For anticancer screening, employ human tumor cell lines (e.g., HT-29, MCF-7) with MTT assays, correlating electronic structure (HOMO-LUMO gaps) to apoptotic activity .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in piperazine-morpholine ring fusion?
- Methodology : Explore alternative catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to enhance cyclization efficiency. Monitor intermediates via LC-MS and adjust solvent polarity (e.g., switch from dioxane to DMF) to stabilize reactive intermediates, as seen in pyrrolobenzodiazepine conjugates .
Q. How should researchers resolve contradictions in cytotoxicity data across different cell lines?
- Methodology : Conduct comparative dose-response studies under standardized conditions (e.g., 48-hour exposure, 10% FBS media). Evaluate confounding factors like efflux pump activity (ABC transporters) using inhibitors (verapamil) or gene silencing . Validate results with orthogonal assays (e.g., caspase-3 activation vs. Annexin V staining).
Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?
- Methodology : Modify the dione core with phosphonate subunits to enhance solubility, as shown in benzo[f]indole-4,9-dione derivatives . For blood-brain barrier penetration, introduce lipophilic substituents (e.g., methyl/propyl groups) at non-critical positions, guided by QSAR modeling .
Q. How can researchers differentiate between on-target (P2X7 receptor) and off-target effects in immunomodulatory studies?
- Methodology : Use P2X7 knockout cell lines or selective antagonists (e.g., AZ10606120) as controls. Validate specificity via calcium flux assays and ATP competition experiments . Cross-reference transcriptomic data (RNA-seq) to identify unintended signaling pathway activation.
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity trends?
- Methodology : Apply nonlinear regression (four-parameter logistic model) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning (random forests) to identify structure-activity outliers .
Q. How should stability studies be designed to assess degradation under physiological conditions?
- Methodology : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (37°C, 24 hours). Quantify degradation products via UPLC-QTOF-MS, referencing EP impurity profiles for identification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
